molecular formula C10H8N4S B3045860 1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione CAS No. 115231-80-6

1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione

Cat. No.: B3045860
CAS No.: 115231-80-6
M. Wt: 216.26
InChI Key: NYLIWTOXELFHBF-UHFFFAOYSA-N
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Description

1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by a fused ring system consisting of a triazole ring and a quinoxaline ring. The presence of sulfur in the thione form adds to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, and blocking its signaling pathway has proven effective in suppressing tumor growth .

Mode of Action

The compound interacts with its target, VEGFR-2, by inhibiting its activity. This inhibition blocks the VEGFR-2 signaling pathway, reducing the expression of VEGF or VEGFRs . This restriction of tumor angiogenesis effectively cuts off the blood supply, suppressing tumor growth .

Biochemical Pathways

The compound affects the angiogenesis pathway, a critical process that affects the development and growth of cancerous cells. By inhibiting VEGFR-2, the compound disrupts the sprouting of new blood vessels from pre-existing vasculatures, a process that plays a major role in tissue functional repair, regeneration, and cell division .

Pharmacokinetics

These studies help evaluate the druggability of new compounds .

Result of Action

The result of the compound’s action is the suppression of tumor growth. By inhibiting VEGFR-2 and disrupting the angiogenesis pathway, the compound effectively reduces uncontrolled cell division and proliferation, leading to a decrease in tumor size .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the nature of the corrosive environment and the interaction between the metal surface and the inhibitor can influence the adsorption of organic inhibitors on a metal surface . .

Biochemical Analysis

Biochemical Properties

1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione plays a significant role in biochemical reactions, particularly in its interaction with DNA. This compound has been shown to intercalate into DNA, disrupting the normal function of the genetic material. It interacts with various enzymes and proteins involved in DNA replication and repair, such as topoisomerases and polymerases . The nature of these interactions often involves the inhibition of enzyme activity, leading to the disruption of cellular processes that rely on DNA synthesis and repair.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins such as Bcl-2 . This compound also affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, it influences gene expression by binding to DNA and altering the transcriptional activity of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through DNA intercalation and enzyme inhibition. By inserting itself between DNA base pairs, it disrupts the normal helical structure of DNA, thereby inhibiting the action of DNA-dependent enzymes . This compound also acts as an inhibitor of VEGFR-2 kinase, a key player in angiogenesis, thereby preventing the growth of new blood vessels that supply tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including oxidation and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of active and inactive metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA . It may also localize to other organelles involved in metabolic processes, such as the mitochondria. Post-translational modifications and targeting signals can influence its localization and activity within specific cellular compartments.

Preparation Methods

The synthesis of 1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include DMF, potassium carbonate, and various oxidizing and reducing agents. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazoloquinoxalines.

Comparison with Similar Compounds

1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione can be compared with other triazoloquinoxaline derivatives, such as:

  • 4-Chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine
  • 1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol

These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the thione group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from its analogs .

Properties

IUPAC Name

1-methyl-5H-[1,2,4]triazolo[4,3-a]quinoxaline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-6-12-13-9-10(15)11-7-4-2-3-5-8(7)14(6)9/h2-5H,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLIWTOXELFHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208299
Record name 1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115231-80-6
Record name 1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115231-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione
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